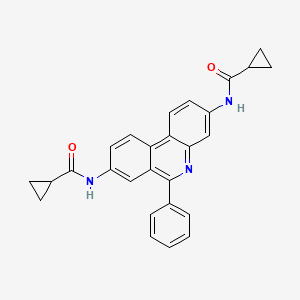![molecular formula C18H16ClN5O2 B4326810 7-chloro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]quinoline](/img/structure/B4326810.png)
7-chloro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]quinoline
Vue d'ensemble
Description
7-chloro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]quinoline is a chemical compound that has been widely used in scientific research. It is a member of the quinoline family and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 7-chloro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]quinoline involves the inhibition of DNA synthesis in bacterial and fungal cells. It also inhibits the replication of viruses by binding to viral proteins. In cancer cells, it induces apoptosis and inhibits the growth of cancer cells by interfering with cell cycle progression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in DNA synthesis, such as DNA polymerase and topoisomerase. It also inhibits the activity of enzymes involved in viral replication, such as reverse transcriptase and protease. In cancer cells, it induces apoptosis and inhibits the activity of enzymes involved in cell cycle progression, such as cyclin-dependent kinases.
Avantages Et Limitations Des Expériences En Laboratoire
7-chloro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]quinoline has several advantages for lab experiments. It is easy to synthesize and has a high purity and yield. It is also stable under a wide range of conditions and has a long shelf life. However, it also has some limitations. It is toxic to mammalian cells at high concentrations and requires special handling and disposal procedures. It is also relatively expensive compared to other compounds used in lab experiments.
Orientations Futures
There are several future directions for research on 7-chloro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]quinoline. One area of interest is the development of new derivatives of the compound with improved therapeutic properties. Another area of interest is the investigation of the compound's potential use in combination with other drugs for the treatment of cancer and infectious diseases. Additionally, further studies are needed to elucidate the compound's mechanism of action and to determine its safety and efficacy in clinical trials.
Applications De Recherche Scientifique
7-chloro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]quinoline has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent activity against a wide range of pathogens, including bacteria, fungi, and viruses. It has also been investigated for its potential use as an anticancer agent, due to its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
7-chloro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O2/c19-13-3-4-14-15(12-13)20-7-5-16(14)22-8-10-23(11-9-22)18-17(24(25)26)2-1-6-21-18/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWXLMJUOBFOMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)C4=C(C=CC=N4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[6-methoxy-3'-(1H-pyrazol-3-yl)-3-biphenylyl]-1,3-thiazol-2-amine](/img/structure/B4326727.png)
![6-(3,4-dimethylphenyl)-1-methyl-4-(3-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4326734.png)
![6-(3,5-dimethylphenyl)-1-methyl-4-(3-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4326738.png)
![6-(3-hydroxyphenyl)-1-methyl-4-(3-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4326743.png)
![ethyl 4-[1-methyl-4-(3-nitrophenyl)-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate](/img/structure/B4326750.png)
![4-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4326753.png)
![6-(4-chlorophenyl)-1-methyl-4-(3-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4326765.png)

![1-allyl-1'-(2-methyl-5-nitrophenyl)-2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4326783.png)
![4,6-dimethyl-2-[4-(5-nitropyridin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B4326796.png)
![3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-1-(3,5-dimethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B4326801.png)
![3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B4326805.png)
![N-[2-(diethylamino)ethyl]-2-(6H-indolo[2,3-b]quinoxalin-6-yl)acetamide](/img/structure/B4326817.png)
![3'-acetyl-5'-(4-nitrobenzyl)-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one](/img/structure/B4326824.png)
